2,3-Dibenzoyloxybutanedioic acid;3-(dimethylamino)-1-(3-methoxyphenyl)-2-methylpropan-1-one
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Overview
Description
2,3-Dibenzoyloxybutanedioic acid;3-(dimethylamino)-1-(3-methoxyphenyl)-2-methylpropan-1-one: is a complex organic compound that combines multiple functional groups, including ester, amine, and aromatic groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dibenzoyloxybutanedioic acid;3-(dimethylamino)-1-(3-methoxyphenyl)-2-methylpropan-1-one typically involves multiple steps:
Formation of 2,3-Dibenzoyloxybutanedioic acid: This can be achieved through the esterification of butanedioic acid with benzoyl chloride in the presence of a base such as pyridine.
Synthesis of 3-(dimethylamino)-1-(3-methoxyphenyl)-2-methylpropan-1-one: This step involves the reaction of 3-methoxybenzaldehyde with dimethylamine and acetone under acidic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aromatic and amine groups.
Reduction: Reduction reactions can target the carbonyl groups present in the structure.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution can be facilitated by reagents like bromine or nitric acid.
Major Products
Oxidation: Products may include carboxylic acids or quinones.
Reduction: Alcohols or amines can be formed.
Substitution: Halogenated or nitrated aromatic compounds are common products.
Scientific Research Applications
Medicinal Chemistry: It can be used as a precursor for the synthesis of pharmaceutical agents.
Organic Synthesis: Its complex structure makes it a valuable intermediate in the synthesis of other organic compounds.
Materials Science: The compound’s unique properties may be exploited in the development of new materials with specific characteristics.
Mechanism of Action
The mechanism of action of 2,3-Dibenzoyloxybutanedioic acid;3-(dimethylamino)-1-(3-methoxyphenyl)-2-methylpropan-1-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular pathways involved would vary based on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
2,3-Dibenzoyloxybutanedioic acid: Shares the ester functional groups but lacks the amine and aromatic groups of the full compound.
3-(dimethylamino)-1-(3-methoxyphenyl)-2-methylpropan-1-one: Contains the amine and aromatic groups but lacks the ester groups.
Uniqueness
The combination of ester, amine, and aromatic groups in 2,3-Dibenzoyloxybutanedioic acid;3-(dimethylamino)-1-(3-methoxyphenyl)-2-methylpropan-1-one makes it unique and versatile for various applications, distinguishing it from simpler compounds with fewer functional groups.
Properties
IUPAC Name |
2,3-dibenzoyloxybutanedioic acid;3-(dimethylamino)-1-(3-methoxyphenyl)-2-methylpropan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14O8.C13H19NO2/c19-15(20)13(25-17(23)11-7-3-1-4-8-11)14(16(21)22)26-18(24)12-9-5-2-6-10-12;1-10(9-14(2)3)13(15)11-6-5-7-12(8-11)16-4/h1-10,13-14H,(H,19,20)(H,21,22);5-8,10H,9H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTQXAVPTGXQONO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN(C)C)C(=O)C1=CC(=CC=C1)OC.C1=CC=C(C=C1)C(=O)OC(C(C(=O)O)OC(=O)C2=CC=CC=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H33NO10 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
579.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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